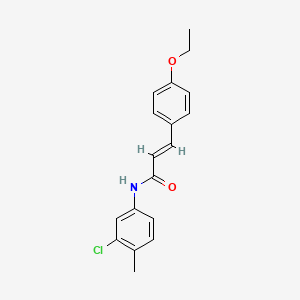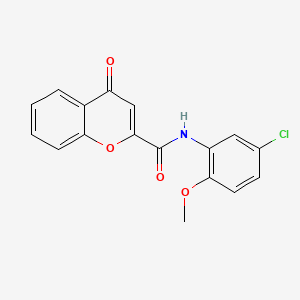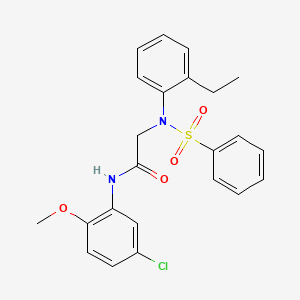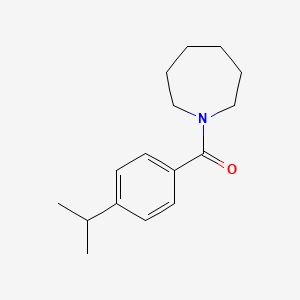
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. It also induces cell cycle arrest by downregulating the expression of cyclin-dependent kinases and upregulating the expression of cyclin-dependent kinase inhibitors. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by preventing the degradation of IκBα and reducing the nuclear translocation of p65 subunit. In neurological disorders, this compound modulates the activity of NMDA receptors by enhancing the binding of glutamate and reducing the binding of Mg2+ ion.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various proteins involved in these processes. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In neurological disorders, this compound enhances the cognitive function and memory retention by modulating the activity of NMDA receptors.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, easy synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are yet to be determined.
Future Directions
There are several future directions for N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide research, including its potential applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and cognitive-enhancing effects of this compound. Additionally, the development of more potent and selective this compound analogs with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. Further studies are needed to elucidate the molecular mechanisms underlying these effects and to determine its safety and efficacy in humans. Overall, this compound represents a potential therapeutic agent for various diseases and warrants further investigation.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid. This reaction results in the formation of the intermediate product, which is then reacted with acryloyl chloride to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been found to enhance the cognitive function and memory retention by modulating the activity of NMDA receptors.
properties
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-3-22-16-9-5-14(6-10-16)7-11-18(21)20-15-8-4-13(2)17(19)12-15/h4-12H,3H2,1-2H3,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQJHZZYWIHKK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)



![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
